molecular formula C18H18N2O4 B2562095 N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034606-21-6

N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2562095
CAS No.: 2034606-21-6
M. Wt: 326.352
InChI Key: QNUNSPMEODRLBZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indolizine ring system, an acetylphenyl group, and a methoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-acetylphenylamine with a suitable indolizine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production methods often utilize automated systems to ensure precise control over reaction parameters and to minimize the risk of contamination. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The acetyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound’s pharmacological potential has been explored, particularly in the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

N-(4-acetylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can be compared with other similar compounds, such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

These compounds share structural similarities but differ in their functional groups and overall chemical properties

Properties

IUPAC Name

N-(4-acetylphenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(21)12-5-7-13(8-6-12)19-18(23)17-14-4-3-9-20(14)16(22)10-15(17)24-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUNSPMEODRLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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